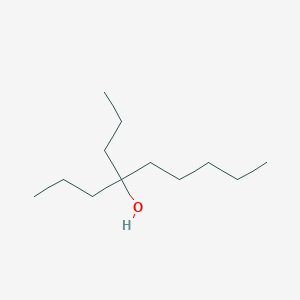

4-Propylnonan-4-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

5340-77-2 |

|---|---|

分子式 |

C12H26O |

分子量 |

186.33 g/mol |

IUPAC 名称 |

4-propylnonan-4-ol |

InChI |

InChI=1S/C12H26O/c1-4-7-8-11-12(13,9-5-2)10-6-3/h13H,4-11H2,1-3H3 |

InChI 键 |

ZDJAZVHAAWHYCP-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(CCC)(CCC)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Propylnonan-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and estimated physical properties of 4-Propylnonan-4-ol. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document presents a combination of computed data for this compound and, for comparative context, experimental data for the structurally similar tertiary alcohol, 4-propylheptan-4-ol. The guide also includes standardized, detailed methodologies for the experimental determination of key physical properties, which can be applied to compounds of this nature.

Data Presentation: Physical Properties

The quantitative data for this compound is primarily based on computational models.[1][2] For a practical reference, experimental data for the related, smaller molecule 4-propylheptan-4-ol is also provided.

Table 1: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O | PubChem[1] |

| Molecular Weight | 186.33 g/mol | PubChem[1] |

| XLogP3 | 4.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 8 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |

| CAS Number | 5340-77-2 | NIST WebBook[2] |

Table 2: Experimental Physical Properties of 4-Propylheptan-4-ol (CAS: 2198-72-3)

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | ChemicalBook |

| Molecular Weight | 158.28 g/mol | ChemicalBook |

| Boiling Point | 191-194 °C at 760 mmHg | Various Sources |

| Melting Point | -1.53 °C (Estimate) | ChemicalBook |

| Density | 0.827 - 0.828 g/cm³ | Various Sources |

| Refractive Index | 1.433 | ChemicalBook |

| Flash Point | 81.1 °C | LookChem |

Experimental Protocols

The following sections detail standardized laboratory protocols for the determination of the primary physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an unknown compound, this is a key indicator of purity and identity.

Methodology: Distillation Method

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor.

-

Sample Preparation: The round-bottom flask is charged with the liquid sample (e.g., this compound) and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle. The heating rate is controlled to achieve a slow and steady distillation rate of approximately 1-2 drops per second.

-

Data Recording: The temperature is recorded when the first drop of distillate is collected and is monitored throughout the distillation. The boiling point is the temperature range over which the majority of the liquid distills at a constant temperature.

-

Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from standard pressure (760 mmHg), a pressure correction is applied to the observed boiling point.

Determination of Density

Density is a fundamental physical property that can be used to identify a substance.

Methodology: Pycnometer Method

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing: The filled pycnometer is weighed.

-

Temperature Control: The entire process is carried out at a constant, known temperature, as density is temperature-dependent.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where:

-

m₁ is the mass of the empty pycnometer.

-

m₂ is the mass of the pycnometer filled with the liquid.

-

V is the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.

-

Sample Application: A few drops of the sample liquid are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. For drug development, solubility in aqueous and organic media is a critical parameter.

Methodology: Visual Method for Qualitative Solubility

-

Solvent Selection: A range of solvents is chosen, typically including water, ethanol, acetone, and a nonpolar solvent like hexane.

-

Sample Preparation: A small, measured amount of the solute (e.g., 10 mg of this compound) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The substance is classified as "soluble," "partially soluble," or "insoluble." This can be done at room temperature and with gentle heating.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships discussed in this guide.

References

A Technical Guide to the Grignard Synthesis of 4-Propylnonan-4-ol

This guide provides a comprehensive overview of the synthesis of the tertiary alcohol 4-propylnonan-4-ol via the Grignard reaction. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the underlying chemical principles, a detailed experimental protocol, and critical reaction parameters.

Introduction: The Grignard Reaction

Discovered by Victor Grignard in 1900, the Grignard reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.[1][2] The reaction utilizes an organomagnesium halide, known as a Grignard reagent (R-Mg-X), which acts as a potent nucleophile.[1] This reagent attacks electrophilic carbon atoms, such as those in the carbonyl groups of aldehydes and ketones, to form new C-C bonds.[3][4]

The synthesis of a tertiary alcohol like this compound is a classic application of this reaction, involving the addition of a Grignard reagent to a ketone.[3][5] Specifically, the reaction involves the nucleophilic attack of a propylmagnesium bromide Grignard reagent on the carbonyl carbon of hexan-4-one. A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol product.[6]

Due to the highly reactive and basic nature of the Grignard reagent, it is imperative that the reaction is conducted under strictly anhydrous (water-free) conditions.[7][8][9] The presence of water or other protic compounds will quench the reagent, converting it to an alkane and halting the desired reaction.[10][11]

Synthesis Pathway for this compound

The synthesis of this compound is achieved in two primary stages:

-

Formation of the Grignard Reagent: Propylmagnesium bromide is prepared by reacting 1-bromopropane with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7] The magnesium oxidatively inserts into the carbon-bromine bond.[10]

-

Reaction with Ketone: The freshly prepared propylmagnesium bromide solution is then reacted with hexan-4-one. The nucleophilic propyl group attacks the electrophilic carbonyl carbon of the ketone.

-

Aqueous Workup: The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride (NH4Cl), to protonate the magnesium alkoxide intermediate, yielding this compound.[12]

Experimental Protocol

This protocol provides a representative procedure for the synthesis. All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2][9]

3.1. Reagent and Equipment Data

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass |

| Magnesium Turnings | Mg | 24.31 | 55 | 1.34 g |

| 1-Bromopropane | C₃H₇Br | 123.00 | 50 | 4.4 mL (6.15 g) |

| Hexan-4-one | C₆H₁₂O | 100.16 | 45 | 5.4 mL (4.51 g) |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~150 mL |

| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | - | ~100 mL |

3.2. Step 1: Preparation of Propylmagnesium Bromide

-

Place magnesium turnings (1.34 g, 55 mmol) into a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel.

-

Assemble the glassware and flush the system with dry nitrogen gas.

-

In the dropping funnel, prepare a solution of 1-bromopropane (4.4 mL, 50 mmol) in 40 mL of anhydrous diethyl ether.

-

Add approximately 5-10 mL of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate, indicated by cloudiness and gentle boiling of the ether.[13] If the reaction does not start, gentle warming with a heat gun or the addition of a small iodine crystal can be used for activation.[2]

-

Once the reaction is initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray solution is the Grignard reagent, propylmagnesium bromide.

3.3. Step 2: Reaction with Hexan-4-one

-

Cool the Grignard reagent solution in an ice-water bath.

-

Prepare a solution of hexan-4-one (5.4 mL, 45 mmol) in 25 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the hexan-4-one solution dropwise to the cooled, stirring Grignard reagent. The addition is exothermic and should be controlled to maintain a gentle reflux.[9]

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

3.4. Step 3: Aqueous Workup and Purification

-

Cool the reaction mixture again in an ice-water bath.

-

Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt. This process is highly exothermic.

-

Transfer the mixture to a separatory funnel. The layers should separate into an aqueous layer and an organic (ether) layer containing the product.

-

Separate the layers. Extract the aqueous layer twice with 25 mL portions of diethyl ether.[12][14]

-

Combine all the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine).[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

The crude product can be purified by vacuum distillation to obtain the pure tertiary alcohol.

Data Summary and Expected Results

The following table summarizes the key reaction parameters and expected outcomes. Yields are highly dependent on maintaining anhydrous conditions throughout the procedure.

| Parameter | Value |

| Limiting Reagent | Hexan-4-one |

| Theoretical Yield of Product | 8.38 g |

| Typical Reported Yield | 65-85% |

| Product Molar Mass | 186.34 g/mol [15] |

| Product Appearance | Colorless liquid/oil |

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. adichemistry.com [adichemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. This compound | C12H26O | CID 219530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Propylnonan-4-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the tertiary alcohol, 4-Propylnonan-4-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for such processes.

Spectroscopic Data

Due to the absence of experimentally recorded spectra in publicly available databases, the following tables present predicted spectroscopic data for this compound. These predictions are generated based on established computational algorithms and provide expected values for key spectroscopic techniques.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~0.9 - 1.5 | Singlet | 1H |

| -CH₂- (propyl & nonyl chains) | ~1.2 - 1.6 | Multiplet | 16H |

| -CH₃ (propyl & nonyl chains) | ~0.8 - 1.0 | Triplet | 9H |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C4 (quaternary) | ~74.5 |

| -CH₂- (adjacent to C4) | ~35.0 |

| Other -CH₂- | ~22.0 - 32.0 |

| -CH₃ | ~14.0 |

Solvent: CDCl₃

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Peaks for this compound (Electron Ionization)

| m/z | Relative Abundance | Proposed Fragment |

| 186.1984 | Low | [M]⁺ (Molecular Ion) |

| 168.1878 | Moderate | [M - H₂O]⁺ |

| 143.1694 | High | [M - C₃H₇]⁺ |

| 115.1381 | High | [M - C₅H₁₁]⁺ |

| 87.0809 | Moderate | [C₅H₁₁O]⁺ |

| 59.0497 | Moderate | [C₃H₇O]⁺ |

| 43.0547 | Very High | [C₃H₇]⁺ |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch |

| ~2950 - 2850 | C-H stretch (alkane) |

| ~1465 | C-H bend (alkane) |

| ~1150 | C-O stretch |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes a general method for the synthesis of tertiary alcohols, adapted for this compound.[1][2][3][4]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). The flask is flushed with dry nitrogen. Anhydrous diethyl ether is added to cover the magnesium. A solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is stirred and may require gentle heating to start. Once initiated, the remaining 1-bromopropane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide.

-

Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of 4-nonanone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5][6][7] Standard acquisition parameters are used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 40-300.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of neat liquid this compound between two sodium chloride or potassium bromide plates to form a thin film.[8] Alternatively, for an ATR-FTIR spectrometer, place a drop of the sample directly onto the ATR crystal.[9][10]

-

Data Acquisition: Record the IR spectrum from 4000 to 600 cm⁻¹.[11] A background spectrum of the empty plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.[12]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as the reaction pathway.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Reaction pathway for the synthesis of this compound via a Grignard reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. emory.edu [emory.edu]

- 7. uwyo.edu [uwyo.edu]

- 8. webassign.net [webassign.net]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

In-depth Technical Guide: Physicochemical Properties of 4-Propylnonan-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 4-Propylnonan-4-ol, a tertiary alcohol. The information is presented to support research and development activities where this compound may be of interest.

Molecular Identity and Weight

The fundamental identifying characteristics of a chemical compound are its molecular formula and molecular weight. These properties are crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterizations.

This compound is a saturated alcohol with a hydroxyl group located on the fourth carbon of a nonane backbone, which is also substituted with a propyl group at the same position. Its chemical structure directly determines its molecular formula and, consequently, its molecular weight.

The molecular formula for this compound is C12H26O[1]. The molecular weight is a sum of the atomic weights of all atoms in one molecule of the compound. Based on its molecular formula, the calculated molecular weight of this compound is 186.33 g/mol [1][2].

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C12H26O | PubChem[1] |

| Molecular Weight | 186.33 g/mol | PubChem[1][2] |

Note on Advanced Technical Data:

The user's request included provisions for detailed experimental protocols and signaling pathway diagrams. For the specific query of determining the molecular weight of a single, well-defined chemical compound like this compound, such in-depth experimental descriptions or biological pathway visualizations are not applicable. The molecular weight is a fundamental, calculated property derived from the compound's established chemical formula.

References

A Technical Guide to the Synthesis and Characterization of 4-Propylnonan-4-ol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-propylnonan-4-ol, a tertiary alcohol. While the specific historical "discovery" of this compound is not prominently documented in scientific literature, its synthesis falls under the well-established and powerful Grignard reaction, a cornerstone of organic chemistry for creating carbon-carbon bonds. This guide will detail the logical synthesis, experimental protocols, and characterization data for this compound, presenting it as a model compound for the synthesis of tertiary alcohols. All data is structured for clarity and accompanied by workflow visualizations to aid researchers in their understanding and potential application of these methods.

Introduction and Physicochemical Properties

This compound is a saturated tertiary alcohol with the chemical formula C₁₂H₂₆O.[1][2] Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structure prevents them from being easily oxidized without breaking carbon-carbon bonds. The synthesis of such molecules is most commonly achieved through the nucleophilic addition of an organometallic reagent to a ketone.[3][4]

The physical and chemical properties of this compound, largely computed, are summarized below. These properties are essential for its handling, purification, and analysis.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5340-77-2 | [1][2] |

| Molecular Formula | C₁₂H₂₆O | [1][2] |

| Molecular Weight | 186.33 g/mol | [1] |

| XLogP3 (Lipophilicity) | 4.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 186.198365449 Da | [1] |

Synthesis via Grignard Reaction

The most direct and widely used method for synthesizing a tertiary alcohol like this compound is the Grignard reaction.[3][4][5] This reaction involves the addition of a Grignard reagent (an organomagnesium halide) to a ketone.[4] For this compound, there are two primary symmetric synthetic routes starting from a ketone.

Route A: Reaction of propylmagnesium bromide with nonan-4-one. Route B: Reaction of pentylmagnesium bromide with heptan-4-one.

This guide will focus on Route A. The overall workflow involves the formation of the Grignard reagent followed by the reaction with the ketone and subsequent workup.

Caption: Synthetic workflow for this compound via Grignard reaction.

Detailed Experimental Protocol

The following is a generalized, detailed protocol for the synthesis of this compound based on standard Grignard reaction procedures.[5][6]

Materials and Reagents:

-

Magnesium turnings

-

1-Bromopropane

-

Nonan-4-one

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Preparation:

-

All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches the Grignard reagent.

-

Place magnesium turnings into the three-neck flask. Add a small crystal of iodine.

-

-

Grignard Reagent Formation:

-

Dissolve 1-bromopropane in anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.

-

-

Reaction with Ketone:

-

Dissolve nonan-4-one in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the nonan-4-one solution dropwise from the dropping funnel. This reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution dropwise. This hydrolyzes the magnesium alkoxide salt and is safer than adding water directly. Alternatively, pour the reaction mixture over ice and then add dilute HCl.

-

Transfer the mixture to a separatory funnel. The desired product will be in the ether layer.

-

Separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography.

-

Characterization

After synthesis and purification, the identity and purity of this compound would be confirmed using a suite of analytical techniques. The expected results are summarized below.

Table 2: Expected Analytical Data for this compound

| Analysis Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Absence of aldehydic or ketonic protons.A singlet for the hydroxyl proton (-OH), its chemical shift will be concentration-dependent.Complex multiplets for the propyl and pentyl chains. |

| ¹³C NMR (Carbon NMR) | A peak for the quaternary carbon bonded to the -OH group (around 70-80 ppm).Absence of a carbonyl carbon peak (typically >170 ppm).Distinct peaks for the carbons in the alkyl chains. |

| FTIR (Infrared Spec.) | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.Strong C-H stretching bands around 2850-3000 cm⁻¹.Absence of a strong C=O stretch (around 1715 cm⁻¹), which would indicate unreacted ketone. |

| Mass Spectrometry | The molecular ion peak (M⁺) may be weak or absent.A prominent peak at M-18 (loss of H₂O).Characteristic fragmentation patterns involving cleavage of the alkyl chains adjacent to the alcohol carbon. |

The following diagram illustrates the logical workflow for characterizing the synthesized product.

Caption: Logical workflow for the purification and characterization of this compound.

Conclusion

While this compound is not a compound of major industrial or pharmaceutical significance, it serves as an excellent case study for the synthesis and analysis of tertiary alcohols. The Grignard reaction remains a robust and indispensable tool in organic synthesis for the formation of alcohols with a high degree of substitution. The protocols and characterization logic detailed in this guide are broadly applicable to the synthesis of a wide range of similar molecules, providing a foundational framework for researchers in organic chemistry and drug development.

References

An In-depth Technical Guide to 4-Propylnonan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Propylnonan-4-ol, a tertiary alcohol. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for its characterization. While this specific alcohol is not associated with known signaling pathways or significant biological activities beyond the general properties of long-chain alcohols, this guide offers valuable information for researchers working with related compounds. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis is visualized using the DOT language.

Chemical Identity and Properties

This compound is a tertiary alcohol with the molecular formula C12H26O. Its IUPAC name is this compound.[1] The structure consists of a nonane backbone with a propyl group and a hydroxyl group attached to the fourth carbon atom.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H26O | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5340-77-2 | PubChem[1] |

| Molecular Weight | 186.34 g/mol | PubChem[1] |

| Boiling Point | Estimated: 220-240 °C | Based on similar C12 alcohols |

| Melting Point | Estimated: < 25 °C | Based on similar C12 alcohols |

| Solubility in Water | Low to negligible | General trend for long-chain alcohols |

| Solubility in Organic Solvents | Soluble in ethers, alcohols, and hydrocarbons | General trend for long-chain alcohols |

| Density | Estimated: ~0.83 g/cm³ | Based on similar C12 alcohols |

Synthesis of this compound

The most common and efficient method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, there are two primary retrosynthetic pathways:

-

Route A: Reaction of nonan-4-one with propylmagnesium bromide.

-

Route B: Reaction of heptan-4-one with pentylmagnesium bromide.

This guide will focus on Route A.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

Caption: Synthesis workflow for this compound via Grignard reaction.

Experimental Protocol

Materials:

-

Propyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Nonan-4-one

-

Dilute sulfuric acid (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture.

-

Place magnesium turnings in a three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve propyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the propyl bromide solution to the flask to initiate the reaction (indicated by cloudiness and gentle reflux).

-

Once the reaction starts, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Grignard Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve nonan-4-one in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the nonan-4-one solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Aqueous Workup:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. The organic layer (ether) contains the product.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Characterization

The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary alcohol is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a strong C-O stretching band.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (alkane) | 2850-3000 |

| C-O Stretch (tertiary alcohol) | 1150-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The hydroxyl proton (OH) will appear as a singlet, and its chemical shift can vary depending on the concentration and solvent. The other alkyl protons will appear as multiplets in the upfield region (typically 0.8-1.6 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon atom attached to the hydroxyl group (C4) will be deshielded and appear in the range of 70-80 ppm.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature to suggest that this compound is involved in any particular biological signaling pathways or possesses significant pharmacological activity. In general, long-chain alcohols exhibit low acute toxicity. Their primary biological effect is related to their amphiphilic nature, which can lead to disruption of cell membranes at high concentrations.

Conclusion

This technical guide provides a detailed overview of this compound, focusing on its chemical properties, a reliable synthesis method via the Grignard reaction, and standard characterization techniques. While this compound does not have known applications in drug development, the information presented here serves as a valuable resource for researchers working with tertiary alcohols and related chemical structures. The provided experimental protocol and workflow diagram offer a practical guide for the laboratory synthesis of this and similar compounds.

References

An In-depth Technical Guide to the Solubility Characteristics of 4-Propylnonan-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-propylnonan-4-ol, a tertiary alcohol with the molecular formula C12H26O. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information based on established principles of organic chemistry and predictive models. It is designed to offer researchers, scientists, and professionals in drug development a foundational understanding of its likely behavior in various solvent systems.

Introduction to this compound

This compound is a C12 tertiary alcohol. Its structure features a central carbon atom bonded to a hydroxyl (-OH) group and three alkyl chains: two propyl groups and one pentyl group. This molecular architecture is critical in determining its physical and chemical properties, most notably its solubility. The presence of the polar hydroxyl group allows for hydrogen bonding, while the bulky, nonpolar alkyl chains contribute to its hydrophobic nature.

Predicted Solubility Characteristics

The solubility of an alcohol is primarily governed by the balance between its hydrophilic (water-loving) hydroxyl group and its hydrophobic (water-fearing) alkyl backbone. General principles of alcohol solubility indicate that as the carbon chain length increases, the influence of the nonpolar alkyl portion dominates, leading to decreased solubility in polar solvents like water.[1][2] Conversely, the extended hydrocarbon structure enhances solubility in nonpolar organic solvents.[3]

Being a tertiary alcohol, this compound's hydroxyl group is sterically hindered by the surrounding alkyl groups. This steric hindrance can impede its ability to form hydrogen bonds with polar solvent molecules, further reducing its solubility in such solvents compared to primary or secondary alcohol isomers.[4]

The predicted solubility of this compound in various solvent types is summarized in the table below.

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Very Low | The long C12 alkyl chains result in significant hydrophobicity, overpowering the hydrophilic nature of the single hydroxyl group.[1][2] The tertiary structure also introduces steric hindrance, limiting hydrogen bonding with water molecules.[4] |

| Methanol, Ethanol | Low to Moderate | Shorter-chain alcohols can act as both hydrogen bond donors and acceptors, potentially allowing for some interaction. However, the large nonpolar portion of this compound will likely limit miscibility. |

| Polar Aprotic | ||

| Acetone, THF | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. The overall polarity is more compatible with the solute compared to highly polar protic solvents. |

| Nonpolar | ||

| Hexane, Toluene | High | The "like dissolves like" principle suggests that the predominantly nonpolar structure of this compound will lead to high solubility in nonpolar solvents due to favorable van der Waals interactions.[3][5] |

Computed Data: Public databases like PubChem provide computed estimations of a compound's properties. For this compound, the computed XLogP3 value is 4.3.[6] This value, representing the logarithm of the octanol-water partition coefficient, indicates a strong preference for the lipid (nonpolar) phase over the aqueous (polar) phase, corroborating the prediction of very low water solubility.

Experimental Protocol for Solubility Determination

In the absence of published experimental data, the following general protocol can be employed to quantitatively determine the solubility of this compound in a solvent of interest. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid or a separate liquid phase after equilibration is crucial to ensure saturation. b. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the separation of the undissolved solute. b. Centrifuge the vials to further facilitate the separation of the saturated solution from the excess solute.

-

Sample Collection and Dilution: a. Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. b. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. c. Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: a. Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. b. Prepare a series of standard solutions of known concentrations to generate a calibration curve. c. Calculate the concentration of the original saturated solution based on the dilution factor.

-

Data Reporting: a. Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L). b. Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. free energy - Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. This compound | C12H26O | CID 219530 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical In-Depth Analysis of 4-Propylnonan-4-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive theoretical examination of 4-Propylnonan-4-ol, a tertiary alcohol. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed overview of its expected physicochemical properties, synthesis, and reactivity. Due to the limited availability of experimental data for this specific compound, this guide leverages established principles of organic chemistry and computational predictions to model its behavior.

Physicochemical Properties

Quantitative data for this compound is summarized below. The majority of these values are computationally predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O | PubChem[1] |

| Molecular Weight | 186.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5340-77-2 | PubChem[1] |

| XLogP3 (Lipophilicity) | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 8 | PubChem[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility in Water | Not available (expected to be low) |

Synthesis of this compound

The most common and efficient method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[2][3] This involves the reaction of a ketone with a Grignard reagent.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from 4-heptanone and propylmagnesium bromide.

Materials:

-

4-heptanone

-

Propyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of propyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Stir until the magnesium is consumed.

-

Reaction with Ketone: Cool the Grignard reagent in an ice bath. Slowly add a solution of 4-heptanone in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Reactivity of this compound

As a tertiary alcohol, this compound exhibits characteristic reactivity, primarily dehydration and resistance to oxidation.

Dehydration to Alkenes

Tertiary alcohols readily undergo dehydration in the presence of a strong acid catalyst to form alkenes.[4][5][6] The reaction proceeds via an E1 mechanism involving a stable tertiary carbocation intermediate.

Objective: To synthesize a mixture of alkenes from this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid or phosphoric acid

-

Distillation apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Place this compound in a round-bottom flask and add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to facilitate the elimination reaction. The resulting alkenes, being more volatile, will distill out.

-

Collect the distillate and wash it with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the alkene mixture over anhydrous calcium chloride.

-

The product will be a mixture of isomeric dodecenes.

Oxidation

Tertiary alcohols are resistant to oxidation under normal conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it.[7][8][9][10] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Objective: To demonstrate the resistance of this compound to oxidation.

Materials:

-

This compound

-

Potassium dichromate(VI) solution

-

Dilute sulfuric acid

Procedure:

-

To a test tube containing an acidified solution of potassium dichromate(VI), add a few drops of this compound.

-

Gently warm the mixture in a water bath.

-

Expected Result: No color change from orange to green will be observed, indicating that no oxidation has occurred.

Spectroscopic Analysis (Theoretical)

-

¹H NMR: A singlet corresponding to the hydroxyl proton (which may be broad and its chemical shift will be concentration-dependent), and a series of overlapping multiplets in the aliphatic region (approximately 0.8-1.6 ppm) corresponding to the propyl and nonyl chain protons.

-

¹³C NMR: A quaternary carbon signal for the carbon atom bonded to the hydroxyl group, and a series of signals in the aliphatic region for the other carbon atoms.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and strong C-H stretching absorptions just below 3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) at m/z = 186 would be expected, although it may be weak. Fragmentation would likely involve the loss of a water molecule (M-18) and cleavage of the alkyl chains.

Potential Applications and Future Research

Given its structure as a long-chain tertiary alcohol, this compound could be investigated for its potential as a surfactant, lubricant, or a precursor in the synthesis of more complex molecules. Its lipophilicity suggests it may have applications in formulations requiring solubility in nonpolar solvents.

Future research should focus on the experimental validation of the predicted physicochemical properties, the development of optimized synthesis and purification protocols, and the exploration of its biological activities, including potential antimicrobial or cytotoxic effects. Computational studies, such as Density Functional Theory (DFT) calculations, could provide further insights into its electronic structure, reactivity, and spectroscopic properties.[11][12]

References

- 1. This compound | C12H26O | CID 219530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Mechanism of dehydration explained [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. studymind.co.uk [studymind.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]

- 11. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 12. researchgate.net [researchgate.net]

4-Propylnonan-4-ol: A Technical Guide to Safety and Handling

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive Safety Data Sheet (SDS) for 4-Propylnonan-4-ol is not publicly available. Therefore, this guide is based on computed data and safety information for structurally similar long-chain tertiary alcohols. All recommendations should be supplemented by professional judgment and a thorough risk assessment before handling this chemical.

Introduction

This compound is a tertiary alcohol with the chemical formula C12H26O. Its structure consists of a nonane backbone with a propyl group and a hydroxyl group attached to the fourth carbon. As with many long-chain alcohols, it is expected to be a liquid at room temperature with low volatility. This guide provides a summary of its known and predicted properties, along with recommended safety and handling procedures based on available data for similar compounds.

Physical and Chemical Properties

The following table summarizes the computed physical and chemical properties of this compound. It is important to note that these are predicted values and may differ from experimentally determined properties.

| Property | Value | Source |

| Molecular Formula | C12H26O | PubChem[1] |

| Molecular Weight | 186.34 g/mol | PubChem[1] |

| CAS Number | 5340-77-2 | PubChem[1] |

| Appearance | Not available (expected to be a liquid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available (expected to be poorly soluble in water) | |

| Flash Point | Not available | |

| Vapor Pressure | Not available | |

| LogP (Octanol/Water Partition Coefficient) | 4.3 (predicted) | PubChem[1] |

Toxicological Information

No specific toxicological data for this compound has been found. The information below is based on general toxicological profiles of long-chain alcohols.

| Endpoint | Information | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Long-chain alcohols generally exhibit low acute toxicity. | |

| Skin Corrosion/Irritation | Data not available. May cause mild skin irritation upon prolonged or repeated contact. | |

| Serious Eye Damage/Irritation | Data not available. May cause eye irritation. | |

| Respiratory or Skin Sensitization | Data not available. Not expected to be a skin sensitizer based on data for similar compounds. | |

| Germ Cell Mutagenicity | Data not available. Not expected to be mutagenic based on data for similar compounds. | |

| Carcinogenicity | Data not available. Not classified as a carcinogen. | |

| Reproductive Toxicity | Data not available. Not expected to be a reproductive toxin based on data for similar compounds. | |

| Specific Target Organ Toxicity (Single Exposure) | Data not available. May cause respiratory tract irritation if inhaled as a mist or vapor. | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | |

| Aspiration Hazard | Data not available. |

Hazard Identification and Personal Protective Equipment

Based on the properties of similar long-chain alcohols, this compound should be handled with care to avoid potential irritation and other health effects.

Hazard Statements (Presumed):

-

May be harmful if swallowed.

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements (Recommended):

-

Avoid contact with skin, eyes, and clothing.

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Wash thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Personal Protective Equipment (PPE):

| PPE | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. |

| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If aerosols or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge. |

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

5.1. General Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with the substance. Wear appropriate PPE at all times.

-

Prevent the formation of aerosols or mists.

-

Use appropriate tools and equipment to handle the chemical, and ensure they are clean and dry.

-

Keep containers tightly closed when not in use.

5.2. Spill Response:

-

Evacuate the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Do not allow the spilled material to enter drains or waterways.

5.3. First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.4. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from oxidizing agents and strong acids.

5.5. Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

In-Depth Technical Guide to 4-Propylnonan-4-ol for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 4-Propylnonan-4-ol, including its physicochemical properties, likely synthesis route in the absence of readily available commercial suppliers, and a conceptual workflow for its acquisition and quality control.

Introduction

This compound (CAS No. 5340-77-2) is a tertiary alcohol with the molecular formula C₁₂H₂₆O.[1] Its structure consists of a nonane backbone with a propyl group and a hydroxyl group both attached to the fourth carbon atom. Due to its structure, it is a chiral compound. The limited commercial availability of this compound suggests that it is primarily used in specialized research applications rather than large-scale industrial processes. Researchers interested in this compound may need to consider custom synthesis.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models and databases such as PubChem, owing to the scarcity of supplier-provided experimental data. The following table summarizes key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆O | PubChem[1] |

| Molecular Weight | 186.34 g/mol | PubChem[1] |

| CAS Number | 5340-77-2 | PubChem[1] |

| Appearance | No data available | - |

| Boiling Point (Predicted) | 224.5 ± 8.0 °C at 760 mmHg | PubChem |

| Density (Predicted) | 0.8±0.1 g/cm³ | PubChem |

| pKa (Predicted) | 19.8±0.4 | PubChem |

| LogP (Predicted) | 4.4 | PubChem |

Commercial Availability

As of late 2025, this compound does not appear to be readily available from major chemical suppliers. While indexed by some chemical databases, specific product listings with purities and prices are largely absent. Dayang Chem has been listed as a potential supplier in chemical indices, but direct product information is not easily accessible.[2] This suggests that researchers will likely need to engage a custom synthesis provider to obtain this compound.

Experimental Protocols: Synthesis of this compound

Given the lack of off-the-shelf availability, a common and effective method for the synthesis of this compound is through the use of a Grignard reaction. This reaction is a cornerstone of organic chemistry for the formation of carbon-carbon bonds.

Reaction: The synthesis would involve the reaction of an appropriate ketone with a Grignard reagent. Specifically, pentan-4-one can be reacted with propylmagnesium bromide.

Step-by-Step Methodology:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of bubbles and a cloudy appearance. The mixture is stirred until the magnesium is consumed.

-

-

Grignard Reaction:

-

The flask containing the freshly prepared propylmagnesium bromide is cooled in an ice bath.

-

A solution of pentan-4-one in anhydrous diethyl ether is added dropwise with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

-

Quality Control: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.

Visualizations

Custom Synthesis and Quality Control Workflow

The following diagram illustrates a typical workflow for the custom synthesis and subsequent quality control of this compound.

References

An In-depth Technical Guide on the Physical Properties of 4-Propylnonan-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for 4-propylnonan-4-ol, with a focus on its melting and boiling points. Due to a lack of experimentally determined values in publicly available literature, this document presents computed data and outlines general experimental protocols for their determination.

Physical and Chemical Properties

This compound is a tertiary alcohol with the chemical formula C12H26O.[1] Its structure consists of a nonane backbone with a propyl group and a hydroxyl group attached to the fourth carbon. The molecular weight of this compound is 186.33 g/mol .[1][2]

Data Presentation

As of the latest literature review, no experimentally determined melting or boiling points for this compound have been published. The following table summarizes the computed physical properties available from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C12H26O | PubChem[1] |

| Molecular Weight | 186.33 g/mol | PubChem[1] |

| Melting Point | No experimental data available | - |

| Boiling Point | No experimental data available | - |

| XLogP3-AA (Computed) | 4.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 8 | PubChem[3] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2] |

Experimental Protocols

The following sections describe standard laboratory procedures for the determination of the melting and boiling points of a tertiary alcohol like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[4][5] For a pure crystalline compound, this usually occurs over a narrow range of 0.5-1.0°C.[4] An impure sample will typically exhibit a depressed melting point over a wider range.[4]

Methodology: Capillary Tube Method

A common and effective method for determining the melting point of an organic solid involves using a melting point apparatus, such as a Mel-Temp or a Thiele tube.[4]

-

Sample Preparation: A small amount of the solid this compound is introduced into a thin-walled capillary tube, which is sealed at one end.[4] The sample is compacted at the bottom of the tube.[6]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within the melting point apparatus, adjacent to a thermometer.[4][5]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere.[5]

Methodology: Micro Boiling Point Determination

For small quantities of a liquid, a micro boiling point determination can be performed using a capillary tube method in a melting point apparatus or an oil bath.[5][7]

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube or a larger capillary tube. A smaller, inverted capillary tube (sealed at one end) is then placed inside the larger tube containing the sample.

-

Apparatus Setup: The assembly is attached to a thermometer and heated in an oil bath or a melting point apparatus.[5]

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.

-

Data Recording: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the inverted capillary tube.[7]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for the determination of the melting point of this compound.

Caption: Workflow for the determination of the boiling point of this compound.

References

- 1. This compound | C12H26O | CID 219530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Propylnonan-1-ol | C12H26O | CID 22492552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. scribd.com [scribd.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. phillysim.org [phillysim.org]

Methodological & Application

Synthesis of 4-Propylnonan-4-ol from Nonan-4-one via Grignard Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the tertiary alcohol, 4-propylnonan-4-ol, from the ketone, nonan-4-one. The primary synthetic route described is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds.

Introduction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with applications in the synthesis of fine chemicals, pharmaceuticals, and complex molecular scaffolds. The Grignard reaction, which utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl carbon, is a highly effective method for producing secondary and tertiary alcohols. In this application note, we detail the synthesis of this compound by reacting nonan-4-one with propylmagnesium bromide.

Reaction Scheme

The overall reaction involves the nucleophilic addition of the propyl group from the Grignard reagent to the carbonyl carbon of nonan-4-one, followed by an acidic workup to yield the tertiary alcohol.

Step 1: Formation of the Grignard Reagent (Propylmagnesium Bromide) CH₃CH₂CH₂Br + Mg → CH₃CH₂CH₂MgBr

Step 2: Grignard Reaction with Nonan-4-one CH₃(CH₂)₄C(=O)(CH₂)₂CH₃ + CH₃CH₂CH₂MgBr → [Intermediate Alkoxide]

Step 3: Acidic Workup [Intermediate Alkoxide] + H₃O⁺ → CH₃(CH₂)₄C(OH)(CH₂CH₂CH₃)(CH₂CH₂CH₃) + Mg(OH)Br

Data Presentation

| Parameter | Value | Reference |

| Product Name | This compound | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5340-77-2 | [1] |

| Molecular Formula | C₁₂H₂₆O | [1][2] |

| Molecular Weight | 186.34 g/mol | [1][2] |

| Typical Yield | 63-76% (General for similar Grignard reactions) | [3] |

| ¹H NMR (Predicted, D₂O, 800 MHz) δ (ppm) | 4.18 (t, 2H), 2.17 (q, 4H), 1.90 (m, 18H), 1.51 (m, 18H), 1.07 (t, 3H), 0.88 (t, 3H) | [4] |

| ¹³C NMR (Predicted) | Not available | |

| IR Spectroscopy (Characteristic Peaks) | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretch (~2850-3000 cm⁻¹), C-O stretch (~1150 cm⁻¹) |

Experimental Protocols

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium turnings

-

1-Bromopropane

-

Nonan-4-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (optional, for initiation)

Procedure:

Part A: Preparation of the Grignard Reagent (Propylmagnesium Bromide) [4]

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stir bar. All glassware must be thoroughly dried in an oven prior to use to prevent the reaction from being quenched by water.

-

Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine if necessary to help initiate the reaction.

-

Reagent Addition: In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.

-

Reaction: The reaction should begin spontaneously, as evidenced by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heating mantle may be required. Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

Part B: Synthesis of this compound [3]

-

Ketone Addition: Cool the freshly prepared Grignard reagent in an ice bath. Prepare a solution of nonan-4-one (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the nonan-4-one solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion. The mixture will likely become a thick, gelatinous mass.

Part C: Work-up and Purification [3]

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction mechanism for the synthesis of this compound.

References

Application Note: Quantification of Long-Chain Alcohols in Industrial Samples using 4-Propylnonan-4-ol as an Internal Standard by Gas Chromatography-Flame Ionization Detection (GC-FID)

Abstract

This application note details a robust and reliable method for the quantitative analysis of long-chain alcohols (C10-C16) in industrial solvent mixtures using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol utilizes 4-propylnonan-4-ol as an internal standard to ensure high accuracy and precision by correcting for variations in sample injection volume and potential matrix effects. This method is particularly suited for quality control and process monitoring in industries manufacturing or utilizing fatty alcohols.

Introduction

Long-chain alcohols are crucial components in the production of surfactants, lubricants, plasticizers, and cosmetics. Accurate quantification of these alcohols in various matrices is essential for quality assurance and process optimization. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like long-chain alcohols. The use of an internal standard is a widely accepted practice in quantitative GC to improve the accuracy and reproducibility of the results.[1][2][3] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples and is well-resolved from other components in the chromatogram.[1]

This compound, a tertiary C12 alcohol, is an excellent candidate for an internal standard in the analysis of long-chain primary and secondary alcohols. Its branched structure and polarity are comparable to the target analytes, ensuring similar behavior during chromatographic separation. Its unique structure also provides a distinct retention time, allowing for clear separation from common industrial alcohols. This application note provides a comprehensive protocol for the use of this compound as an internal standard for the quantification of a mixture of C10 to C16 alcohols.